(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide
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Overview
Description
N-[2-[2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)-2-propenamide is a N-acyl-amino acid.
Scientific Research Applications
Synthesis of Novel Compounds
The compound has been explored in the synthesis of various novel chemical compounds. For instance, Mahmoud et al. (2011) synthesized pyrimidine derivatives using a similar compound, investigating their potential antiviral activities. However, these synthesized compounds did not exhibit significant antiviral activity (Mahmoud et al., 2011).
Antimicrobial Activity
Compounds related to (2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide have been studied for their antimicrobial properties. Hegab et al. (2009) synthesized derivatives involving similar structures and evaluated their antimicrobial activity, showing promising results (Hegab et al., 2009).
Chemical Rearrangements
Yokoyama et al. (1985) investigated double rearrangement reactions using acrylamide derivatives. Their study provided insights into the chemical behavior and potential applications of such compounds in synthetic chemistry (Yokoyama et al., 1985).
Schiff Base Compounds Synthesis
Karanth et al. (2018) synthesized Schiff base benzamides using a compound structurally similar to this compound. These compounds were evaluated for their antibacterial and antifungal activities, showing significant potential in antimicrobial applications (Karanth et al., 2018).
Polymer Synthesis
Compounds like this compound have been used in the synthesis of polymers with specific properties. For instance, Mori et al. (2005) synthesized homopolymers of a monosubstituted acrylamide for potential use in advanced materials (Mori et al., 2005).
Photonic Applications
Nair et al. (2022) investigated the nonlinear optical properties of hydrazone derivatives related to this compound, suggesting potential applications in photonic devices (Nair et al., 2022).
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H19N3O5/c1-26-16-5-3-2-4-15(16)7-9-19(24)21-12-20(25)23-22-11-14-6-8-17-18(10-14)28-13-27-17/h2-11H,12-13H2,1H3,(H,21,24)(H,23,25)/b9-7+,22-11+ |
InChI Key |
BPVZHVGNNDFMGB-GOBVOVFGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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